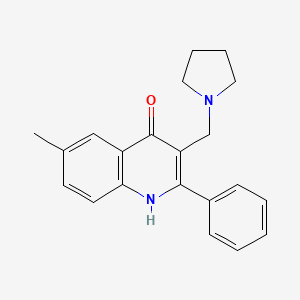

6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol

Description

6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol is a quinoline derivative with a methyl group at position 6, a phenyl group at position 2, a pyrrolidinylmethyl substituent at position 3, and a hydroxyl group at position 4.

Properties

IUPAC Name |

6-methyl-2-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-15-9-10-19-17(13-15)21(24)18(14-23-11-5-6-12-23)20(22-19)16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYTVURPPVMWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline with pyrrolidine under specific conditions to introduce the pyrrolidinylmethyl group. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Calculated using standard atomic weights.

Biological Activity

6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol is a synthetic organic compound belonging to the quinoline family, recognized for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 6-methyl-2-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one, and its molecular formula is . It features a quinoline core with a pyrrolidinylmethyl substituent, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O |

| Molecular Weight | 334.41 g/mol |

| IUPAC Name | 6-methyl-2-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |

| CAS Number | 730813 |

Antimicrobial Properties

Research indicates that 6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial enzyme systems, which disrupts essential metabolic processes.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been observed to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth.

Neuroprotective Effects

Emerging studies suggest that 6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol may possess neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, leading to reduced bacterial growth and cancer cell viability.

- Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular responses.

- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several quinoline derivatives, including 6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a study reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways .

Study 3: Neuroprotection

Research conducted at a leading neuroscience institute assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential use in neurodegenerative disease therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.